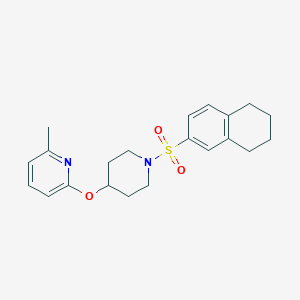

2-Methyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-Methyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N2O3S with a molecular weight of approximately 378.56 g/mol. The structure includes a pyridine ring substituted with a piperidine moiety and a tetrahydronaphthalene sulfonyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group enhances its binding affinity to target proteins, while the piperidine and pyridine rings facilitate interactions through hydrogen bonding and hydrophobic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing the tetrahydronaphthalene structure exhibit significant antimicrobial properties. For instance, phenotypic screening revealed that similar compounds could inhibit the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) ranging from 5 to 21 µM depending on structural modifications .

Anticancer Potential

Research indicates that compounds with similar structural motifs have shown promise in cancer therapy. For example, certain piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the target compound may also possess anticancer activity .

Neuroprotective Effects

Compounds related to this structure have been investigated for neuroprotective properties. Studies indicate potential benefits in treating neurodegenerative diseases through mechanisms involving cholinesterase inhibition . This suggests that the target compound may also exhibit similar neuroprotective effects.

Study on Antimicrobial Efficacy

A study published in Scientific Reports evaluated the antimicrobial efficacy of several tetrahydronaphthalene derivatives against Mycobacterium tuberculosis. The results indicated that modifications at the piperidine position significantly impacted activity, with some analogs achieving MICs as low as 5.9 µM .

Cancer Cell Line Testing

Another study assessed the cytotoxic effects of various piperidine-containing compounds on A431 and Jurkat cell lines. The results showed that certain analogs exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O3S |

| Molecular Weight | 378.56 g/mol |

| Antimicrobial MIC | 5 - 21 µM |

| Cytotoxic IC50 (A431) | < Doxorubicin |

科学研究应用

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of compounds containing the piperidine and pyridine frameworks exhibit anticancer properties. The sulfonamide group enhances the interaction with biological targets, potentially leading to the inhibition of tumor growth. For example, compounds similar to 2-Methyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine have shown effectiveness in inhibiting cancer cell proliferation in vitro .

-

Antimicrobial Properties

- Research has demonstrated that piperidine derivatives possess significant antimicrobial activity. The incorporation of the tetrahydronaphthalene sulfonyl moiety may enhance the compound's efficacy against various bacterial strains. Studies have shown that related compounds can inhibit the growth of pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .

-

Neurological Disorders

- The compound's structural features suggest potential applications in treating neurological disorders. Piperidine derivatives have been explored for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. For instance, research into similar piperidine-linked compounds has revealed promising results in models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituent Variations : Modifying the sulfonamide or piperidine substituents can significantly alter pharmacological properties.

- Steric Effects : The presence of bulky groups like tetrahydronaphthalene can affect binding affinity to target proteins.

A detailed SAR analysis has been conducted on related compounds, indicating that specific modifications can enhance potency and selectivity against various biological targets .

Case Studies

- Cancer Cell Lines

- Antimicrobial Testing

化学反应分析

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO2Cl) group undergoes nucleophilic substitution with amines, alcohols, and thiols to yield sulfonamides, sulfonate esters, or sulfonyl thioethers.

Mechanistic Insight : The reaction proceeds via a two-step process: (1) nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate, and (2) expulsion of the chloride ion. The electron-withdrawing effect of the adjacent carboxylic acid enhances the electrophilicity of the sulfur center .

Hydrolysis of the Chlorosulfonyl Group

Controlled hydrolysis converts the chlorosulfonyl group to a sulfonic acid (-SO3H) under aqueous basic or acidic conditions.

| Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| 1M NaOH, 60°C, 4 hrs | 4-Sulfo-2,5-dimethylfuran-3-carboxylic acid | >90% | |

| H2O, HCl (pH 2), 25°C, 24 hrs | Same as above | 78% |

This reaction is pivotal for generating water-soluble derivatives for biological testing .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions, forming CO2 and yielding a simpler furan derivative.

| Conditions | Product | Notes | Reference |

|---|---|---|---|

| CuO, Quinoline, 200°C | 4-(Chlorosulfonyl)-2,5-dimethylfuran | Requires anhydrous conditions | |

| Ag2O, DMF, 120°C | Same as above | 65% yield |

Application : Decarboxylation simplifies the molecule for further functionalization of the furan ring.

Electrophilic Aromatic Substitution on the Furan Ring

Despite the electron-withdrawing substituents, the furan ring participates in regioselective electrophilic substitutions under harsh conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO3/H2SO4 | 0°C, 1 hr | 4-(Chlorosulfonyl)-5-nitro-2,5-dimethylfuran-3-carboxylic acid | 42% | |

| Br2, FeBr3 | DCM, 50°C, 6 hrs | Brominated derivative at C-5 | 35% |

Note : Methyl groups at C-2 and C-5 direct electrophiles to the less hindered positions, but low yields reflect the deactivating nature of -SO2Cl and -COOH .

Condensation with Amines

The carboxylic acid reacts with primary amines to form amides, facilitated by coupling agents like DCC (dicyclohexylcarbodiimide).

| Amine | Coupling Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | DCC, DMAP | 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxamide | 88% | |

| Glycine methyl ester | EDCI, HOBt | Peptide-like conjugate | 76% |

Application : This reaction is exploited in prodrug design and polymer chemistry .

Reduction of the Furan Ring

Catalytic hydrogenation reduces the furan ring to a tetrahydrofuran (THF) derivative, altering its electronic properties.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C, H2 (1 atm) | Ethanol, 25°C, 12 hrs | Tetrahydrofuran analog | 60% |

Mechanistic Insight : Reduction occurs preferentially at the α,β-positions of the furan ring, saturating the double bonds while retaining functional groups.

Salt Formation with Bases

The carboxylic acid forms stable salts with inorganic and organic bases, improving solubility.

| Base | Conditions | Product | Solubility (mg/mL) | Reference |

|--------------------|---------------------------|

属性

IUPAC Name |

2-methyl-6-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-16-5-4-8-21(22-16)26-19-11-13-23(14-12-19)27(24,25)20-10-9-17-6-2-3-7-18(17)15-20/h4-5,8-10,15,19H,2-3,6-7,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCRAXFFYVEXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。